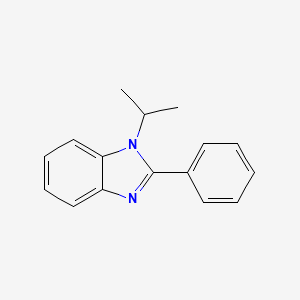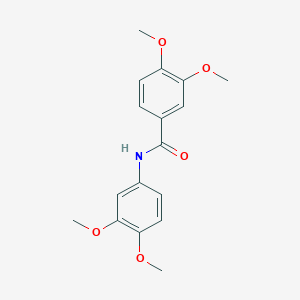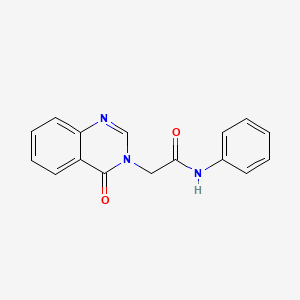
1-isopropyl-2-phenyl-1H-benzimidazole
Vue d'ensemble
Description
1-isopropyl-2-phenyl-1H-benzimidazole, also known as IPI, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 253.33 g/mol.
Mécanisme D'action
The mechanism of action of 1-isopropyl-2-phenyl-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This results in the arrest of cell cycle progression and eventually leads to apoptosis. 1-isopropyl-2-phenyl-1H-benzimidazole has been shown to induce apoptosis through the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
1-isopropyl-2-phenyl-1H-benzimidazole has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 1-isopropyl-2-phenyl-1H-benzimidazole has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-isopropyl-2-phenyl-1H-benzimidazole in lab experiments is its low toxicity. It has been found to exhibit minimal cytotoxicity towards normal cells, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using 1-isopropyl-2-phenyl-1H-benzimidazole in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 1-isopropyl-2-phenyl-1H-benzimidazole. One of the most promising directions is the development of 1-isopropyl-2-phenyl-1H-benzimidazole-based anticancer drugs. Further studies are needed to elucidate the mechanism of action of 1-isopropyl-2-phenyl-1H-benzimidazole and to optimize its pharmacokinetic properties. Other potential applications of 1-isopropyl-2-phenyl-1H-benzimidazole include the development of anti-inflammatory and antimicrobial agents. Additionally, the use of 1-isopropyl-2-phenyl-1H-benzimidazole as a tool in chemical biology and drug discovery research should be explored further.
Conclusion:
In conclusion, 1-isopropyl-2-phenyl-1H-benzimidazole is a benzimidazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 1-isopropyl-2-phenyl-1H-benzimidazole involves the condensation of o-phenylenediamine with isopropyl alcohol and phenyl isocyanate. 1-isopropyl-2-phenyl-1H-benzimidazole exhibits significant antitumor activity against various cancer cell lines, possesses anti-inflammatory, antioxidant, and antimicrobial properties, and has minimal cytotoxicity towards normal cells. Further studies are needed to elucidate the mechanism of action of 1-isopropyl-2-phenyl-1H-benzimidazole and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 1-isopropyl-2-phenyl-1H-benzimidazole involves the condensation of o-phenylenediamine with isopropyl alcohol and phenyl isocyanate. The reaction is carried out under reflux conditions in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The yield of 1-isopropyl-2-phenyl-1H-benzimidazole can be improved by using a solvent such as chloroform or toluene.
Applications De Recherche Scientifique
1-isopropyl-2-phenyl-1H-benzimidazole has been extensively studied for its potential applications in different fields of scientific research. One of the most promising applications of 1-isopropyl-2-phenyl-1H-benzimidazole is in the field of medicinal chemistry. It has been reported that 1-isopropyl-2-phenyl-1H-benzimidazole exhibits significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 1-isopropyl-2-phenyl-1H-benzimidazole has also been found to possess anti-inflammatory, antioxidant, and antimicrobial properties.
Propriétés
IUPAC Name |
2-phenyl-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-12(2)18-15-11-7-6-10-14(15)17-16(18)13-8-4-3-5-9-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAYENKNLFJCBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262710 | |
| Record name | 1-(1-Methylethyl)-2-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-1-(propan-2-yl)-1H-benzimidazole | |
CAS RN |
305347-11-9 | |
| Record name | 1-(1-Methylethyl)-2-phenyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305347-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylethyl)-2-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-6-{5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5687924.png)
![2-[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5687929.png)
![methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5687939.png)
![3'-(2-furyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5687945.png)



![2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B5687996.png)
![2-(2,4-dichlorophenoxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5688003.png)
![4-[(2-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5688004.png)

![N-{1-[(cyclohexylamino)carbonyl]-4-piperidinyl}-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5688009.png)
![1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine](/img/structure/B5688013.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688016.png)